Benzamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protease Inhibitor

One of the most prominent uses of benzamidine is as a reversible inhibitor of serine proteases. These enzymes play crucial roles in various biological processes, including protein digestion, blood clotting, and immune response. By inhibiting their activity, benzamidine allows researchers to:

- Study the function of specific proteases by isolating their effects from other enzymes in complex biological systems .

- Investigate protein degradation pathways by preventing the breakdown of proteins by specific proteases .

- Develop new drugs by understanding the mechanisms of action of specific proteases and using benzamidine as a starting point for designing targeted inhibitors .

Biochemical Research Tool

Beyond its role as an inhibitor, benzamidine also serves as a valuable tool in various biochemical research applications:

- Protein and peptide synthesis: Benzamidine can be used to protect newly synthesized peptides from degradation by serine proteases, facilitating their purification and analysis .

- Enzyme-linked immunosorbent assays (ELISAs): Benzamidine can be employed as a substrate for specific proteases in ELISAs, allowing researchers to quantify enzyme activity and measure protein levels .

- Studying protein-ligand interactions: Benzamidine's interaction with proteases like trypsin has become a model system for researchers to study the intricate details of protein-ligand binding and unbinding processes. This knowledge is crucial for understanding how drugs interact with their targets at the molecular level .

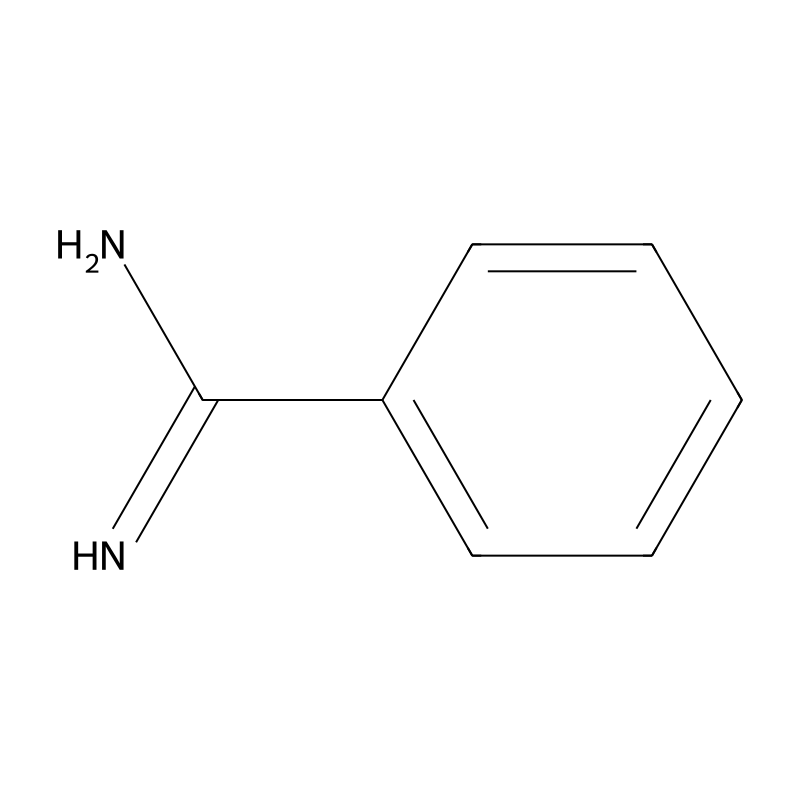

Benzamidine is an organic compound with the chemical formula C₇H₈N₂, recognized as the simplest aryl amidine. It typically appears as a white solid that is slightly soluble in water, but it is often utilized in its hydrochloride salt form, which is more soluble. The structure of benzamidine features a short C=NH bond and a longer C-NH₂ bond, contributing to its unique triangular diamine configuration . This compound serves as a critical building block in various chemical syntheses and biological applications.

Benzamidine acts as a competitive inhibitor of serine proteases. It competes with the natural substrate of the protease for the active site. The amidine group of benzamidine mimics the carbonyl group of the substrate, forming hydrogen bonds with the amino acid residues in the protease's binding pocket []. This binding prevents the substrate from binding and hinders the protease's enzymatic activity.

Reaction Examples- Formation of Imidazoles: Benzamidine reacts with haloketones to produce 2,4-disubstituted imidazoles.

- Pyrimidine Synthesis: The reaction of benzamidine with α,β-unsaturated ketones leads to tetrasubstituted pyrimidines under mild conditions .

Benzamidine exhibits significant biological activity primarily as a reversible competitive inhibitor of serine proteases, including trypsin and trypsin-like enzymes. This property makes it valuable in biochemical research and pharmaceutical applications. Additionally, certain derivatives of benzamidine have shown antifungal activity, although this activity tends to be weak against various fungal strains .

Mechanism of Action

Benzamidine binds to the active sites of serine proteases, preventing substrate access and thus inhibiting enzyme activity. This mechanism is particularly useful in protein crystallography, where it helps preserve proteins from degradation during structural studies .

Several methods are employed for synthesizing benzamidine and its derivatives:

- Hydrogenation Reduction: Benzamidoxime is synthesized from benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation to yield benzamidine. This method can utilize ionic liquid-supported nano-metal catalysts for improved efficiency and environmental friendliness .

- Condensation Reactions: Benzamidine can be synthesized through condensation reactions involving various substrates like haloketones or α,β-unsaturated ketones under suitable catalytic conditions .

- Pinner Reaction: This method involves converting benzonitrile derivatives into corresponding amidines through a series of reactions that include azidation and subsequent coupling reactions .

Benzamidine finds applications across various fields:

- Biochemical Research: As an inhibitor of serine proteases, it is widely used in studies involving enzyme kinetics and protein interactions.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, including antifungal agents and treatments for inflammatory conditions in the oral cavity .

- Synthetic Chemistry: Benzamidine serves as a precursor for synthesizing complex organic molecules like imidazoles and pyrimidines.

Benzamidine is part of a broader class of amidines that share structural similarities but differ in their functional groups or substituents. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aminobenzamide | C₇H₈N₂O | Contains an additional hydroxyl group; used in medicinal chemistry. |

| Phenylurea | C₇H₈N₂O | Urea derivative; utilized in herbicides and pharmaceuticals. |

| Thiazolidinedione | C₁₁H₉N₃O₂S | Contains sulfur; used for diabetes treatment due to its insulin-sensitizing properties. |

| Imidazole | C₃H₄N₂ | A five-membered ring compound; widely found in biological systems as part of amino acids like histidine. |

Uniqueness of Benzamidine

Benzamidine's uniqueness lies in its specific inhibition mechanism against serine proteases and its role as a versatile building block in organic synthesis. Its ability to form stable complexes with various biological targets distinguishes it from other amidines.

Molecular Geometry and Bonding Characteristics

X-ray Crystallography Findings

Benzamidine, with the molecular formula C₇H₈N₂, has been extensively characterized through X-ray crystallographic analysis [1] [2]. The compound crystallizes as a planar molecule exhibiting distinct bonding characteristics within its amidine functional group [6]. Crystallographic studies reveal that benzamidine possesses two distinct carbon-nitrogen bond lengths: a shorter C=N bond measuring 1.294 (3) Å and a longer C-N bond measuring 1.344 (3) Å [6]. These measurements demonstrate the partial double-bond character of the amidine group, where electron delocalization occurs between the nitrogen atoms and the central carbon atom [6].

The crystal structure analysis shows that benzamidine forms a three-dimensional hydrogen-bonding network in the solid state [6]. This extensive hydrogen bonding network contributes to the structural stability of the crystalline form and influences the compound's physical properties [6]. The planar molecular geometry facilitates optimal π-electron delocalization throughout the conjugated system, encompassing both the benzene ring and the amidine functional group [2] [6].

Tautomeric Forms and Resonance Structures

Benzamidine exhibits significant tautomeric equilibrium between different structural forms [9] [10]. The compound can exist in multiple tautomeric forms, including the amidoimine and ene-1,1-diamine configurations [10]. The imine-diazeniumdiolate tautomers predominate due to their enhanced resonance stabilization compared to their amine-diazeniumdiolate counterparts [9]. This tautomeric behavior is attributed to the ability of the amidine nitrogen atoms to participate in proton exchange reactions [9] [10].

The resonance structures of benzamidine demonstrate extensive electron delocalization within the amidine moiety [11] [13]. The compound exhibits multiple resonance contributors, with the octet-complete resonance structures serving as the most significant contributors to the overall electronic structure [11] [13]. The benzamidinium cation enjoys marginal stabilization through resonance, although inductive effects from the electron-withdrawing phenyl group also influence the overall electronic distribution [11] [13].

Experimental evidence indicates that benzamidine can undergo intramolecular ring closure reactions involving tautomeric transformations [12]. These tautomeric processes are particularly important in synthetic applications where benzamidine derivatives are prepared through multi-component reactions [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzamidine in solution [15] [16]. Proton nuclear magnetic resonance spectroscopy conducted at 500 megahertz in deuterium oxide reveals characteristic resonances corresponding to the aromatic protons of the benzene ring and the amidine nitrogen-hydrogen protons [15]. The spectral data demonstrates the preservation of molecular symmetry in solution, consistent with the planar structure observed in crystallographic studies [15].

Carbon-13 nuclear magnetic resonance spectroscopy performed at 600 megahertz in deuterium oxide provides information about the carbon framework of benzamidine [16] [18]. The spectra reveal distinct resonances for the aromatic carbon atoms of the benzene ring and the characteristic amidine carbon atom [16] [18]. The chemical shift values observed for the amidine carbon reflect the electron-deficient nature of this position due to the conjugation with the nitrogen atoms [16] [18].

The nuclear magnetic resonance data obtained under various experimental conditions demonstrates the stability of benzamidine in aqueous solution [15] [16]. The consistency of spectral parameters across different measurement frequencies confirms the structural integrity of the compound under analytical conditions [16] [18].

Fourier Transform Infrared and Raman Spectral Signatures

Fourier transform infrared spectroscopy reveals characteristic vibrational modes of benzamidine [21] [23]. The infrared spectrum exhibits distinctive absorption bands corresponding to nitrogen-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-hydrogen vibrations [21] [23]. These spectral features provide definitive identification of the amidine functional group and confirm the presence of the conjugated aromatic system [21] [23].

Raman spectroscopy offers complementary vibrational information about benzamidine structure [24]. The Raman spectrum displays characteristic bands associated with carbon-carbon stretching vibrations of the benzamidinium group and benzene ring vibrational modes [24]. Resonance Raman studies conducted on benzamidine derivatives demonstrate that the technique can effectively probe the electronic structure and vibrational coupling within the aromatic system [24].

The spectroscopic data obtained from both infrared and Raman techniques confirm the planar molecular geometry and the presence of extensive conjugation throughout the benzamidine structure [21] [24]. The vibrational frequencies observed are consistent with theoretical predictions based on the crystallographic structure [21] [24].

Thermodynamic Properties

Melting Points, Boiling Points, and Solubility

Benzamidine exhibits a melting point range of 65-70 degrees Celsius, reflecting the influence of intermolecular hydrogen bonding in the crystalline state [34]. The predicted boiling point of 208.5±23.0 degrees Celsius indicates moderate thermal stability under atmospheric conditions [34]. The predicted density of 1.09±0.1 grams per cubic centimeter suggests a relatively compact molecular packing arrangement [34].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 65-70 | [34] |

| Boiling Point (°C) | 208.5±23.0 (predicted) | [34] |

| Density (g/cm³) | 1.09±0.1 (predicted) | [34] |

| Vapor Pressure (mmHg at 25°C) | 5.63 × 10⁻⁵ | [49] |

| Water Solubility | Slightly soluble | [2] [14] |

| Solubility in Ethanol (mg/ml) | 10 | [30] [33] |

| Solubility in Dimethyl Sulfoxide (mg/ml) | 25 | [30] [33] |

| Solubility in Dimethylformamide (mg/ml) | 25 | [30] [33] |

The solubility profile of benzamidine demonstrates limited water solubility, classified as slightly soluble in aqueous media [2] [14]. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide and dimethylformamide showing the highest solubility at 25 milligrams per milliliter [30] [33]. Ethanol exhibits intermediate solubility characteristics at 10 milligrams per milliliter [30] [33]. The vapor pressure of 5.63 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius indicates low volatility under standard conditions [49].

pKa Values and pH-Dependent Behavior

Benzamidine demonstrates significant basicity with a predicted pKa value of 11.90±0.40 [34]. Experimental measurements in aqueous solution at 20 degrees Celsius confirm a pKa value of 11.6 [11] [38]. This high basicity reflects the electron-donating capacity of the amidine nitrogen atoms and their ability to stabilize the conjugate acid through resonance [11] [38].

| Measurement Condition | Value | Reference |

|---|---|---|

| Predicted pKa | 11.90±0.40 | [34] |

| Experimental pKa (water, 20°C) | 11.6 | [11] [38] |

| pH range for stability | 1-9 (short term) | [37] |

| Physiological charge at pH 7.4 | +1 | [35] |

| Strongest basic pKa | 11.53 | [35] |

The pH-dependent behavior of benzamidine demonstrates protonation of the amidine nitrogen under physiological conditions [35]. At pH 7.4, benzamidine exists predominantly in the protonated form with a net positive charge [35]. The compound maintains structural stability across a pH range of 1-9 for short-term exposure [37]. The strongest basic pKa measurement of 11.53 confirms the exceptional basicity of the amidine functional group [35].

Pinner Reaction Mechanisms

The Pinner reaction represents the foundational approach for benzamidine synthesis, involving the acid-catalyzed reaction of benzonitrile with alcohols to form imino ester salts (Pinner salts), which subsequently undergo nucleophilic addition with ammonia to yield benzamidine [1] [2]. This classical methodology remains the most widely utilized industrial approach for benzamidine production due to its reliability and scalability [3].

The Pinner reaction mechanism proceeds through several discrete steps. Initially, treatment of benzonitrile with gaseous hydrogen chloride generates a nitrilium ion intermediate [1]. The nucleophilic addition of alcohol to this activated species delivers the characteristic imino ester salt. Under anhydrous conditions, dry hydrogen chloride gas is bubbled through the solution at 0°C to prevent decomposition of the thermodynamically unstable imidium chloride salt [2]. The subsequent addition of ammonia or an amine to the Pinner salt enables formation of the desired benzamidine product.

Table 1: Traditional Pinner Reaction Methods for Benzamidine Synthesis

| Substrate | Reaction Conditions | Yield (%) | Product | Reference |

|---|---|---|---|---|

| Benzonitrile + Ethanol | HCl gas, 0°C, 48 h | 97 | Ethyl benzoimidate HCl | [1] |

| Benzonitrile + Methanol | HCl gas, 20°C, 6 h | 89 | Methyl benzoimidate HCl | [1] |

| Benzonitrile + Isopropanol | HCl gas, 40°C, 6 h | 85 | Isopropyl benzoimidate HCl | [1] |

Industrial implementation of the Pinner reaction typically employs ethanolic hydrogen chloride solutions with benzonitrile charged in portions [1]. The temperature is maintained at 40°C with stirring for 6 hours to ensure complete conversion. After completion, the reaction mixture undergoes cooling to 0-5°C, followed by ammonia gas purging until achieving a pH ≥ 8. The addition of ammonium carbonate (3.7 equivalents) and subsequent heating to 30°C for 10 hours facilitates product formation. This methodology consistently delivers benzamidine in 97% yield after purification [1].

The versatility of the Pinner reaction extends to various nitrile substrates, accommodating aliphatic, aromatic, and heteroaromatic compounds with excellent tolerance, excluding sterically hindered nitriles [1]. The reaction demonstrates particular efficacy with electron-neutral and electron-rich nitriles, while electron-deficient systems may require modified conditions for optimal conversion [2].

Hydrogenation of Benzamidoxime

The hydrogenation of benzamidoxime represents an alternative traditional approach for benzamidine synthesis, offering advantages in terms of substrate availability and reaction selectivity [4] [5]. This methodology involves the catalytic reduction of benzamidoxime under hydrogen atmosphere using various heterogeneous catalysts.

Table 2: Benzamidoxime Hydrogenation Methods

| Catalyst System | Reaction Conditions | Yield (%) | Selectivity | Industrial Applicability | Reference |

|---|---|---|---|---|---|

| Raney Ni/H2 | 50°C, 2-3 MPa, MeOH | 94 | High | High | [4] |

| Pd/C, H2 | Room temp, 1 atm | 78 | Moderate | Medium | [6] |

| Ionic liquid-supported nano-metal | 0.1-1 MPa, solvent | 95 | High | Medium | [7] |

| Rhodium chloride/Hydrazine | 12 h, room temp | 89 | High | Low | [7] |

The most industrially relevant methodology employs Raney nickel as the heterogeneous catalyst [4]. Benzamidoxime (272 g, 2.0 mol) is charged into a 1 L autoclave with methanol (500 mL) and Raney nickel (15 g). Following nitrogen substitution, hydrogen is introduced to maintain autoclave pressure at 2-3 MPa with temperature control at 50°C. The reaction proceeds until hydrogen absorption ceases, typically requiring 4-6 hours for complete conversion. After filtration and solvent concentration, the residue undergoes cooling to 5°C to precipitate crude benzamidine hydrochloride. Subsequent recrystallization from ethanol with activated carbon treatment yields white crystalline benzamidine hydrochloride (325 g, 94.1% yield) with 99.6% HPLC purity [4].

Microsomal enzyme studies have demonstrated that benzamidine undergoes N-hydroxylation to benzamidoxime via cytochrome P-450 mediated processes [8] [5]. The apparent Km and Vmax values for this biotransformation are 1.61 mM and 0.38 nmol benzamidoxime/min per mg protein, respectively [8]. This reversible relationship between benzamidine and benzamidoxime provides strategic flexibility in synthetic planning, allowing either compound to serve as a precursor for the other depending on reaction requirements and substrate availability.

Modern Catalytic Approaches

Transition Metal-Catalyzed Processes

Contemporary benzamidine synthesis has been revolutionized through the development of transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [9] [10]. These approaches leverage the unique electronic properties of transition metals to activate substrates and facilitate bond formation through mechanisms distinct from traditional organic transformations.

Table 3: Transition Metal-Catalyzed Approaches for Benzamidine and Related Heterocycles

| Metal Catalyst | Substrate | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Cu(OAc)2 | N-(2-iodoaryl)benzamidine | Benzimidazoles | 85 | 6-12 h | [9] |

| PdCl2(PhCN)2 | Amidines | Benzimidazoles | 90 | 4-8 h | [9] |

| Cu-Ti/CNT | o-Phenylenediamine + aldehydes | Benzimidazole derivatives | 98 | 2-4 h | [10] |

| Zn-Mn/CNT | o-Phenylenediamine + aldehydes | Benzimidazole derivatives | 95 | 3-5 h | [10] |

| Bi(III)/Co(II) | Amines + aldehydes | Benzimidazoles | 92 | 24 h ambient | [11] |

Copper-catalyzed processes have emerged as particularly versatile methodologies for benzamidine chemistry [9]. The Cu(OAc)2-catalyzed synthesis of benzimidazoles from N-(2-iodoaryl)benzamidines proceeds through a four-step pathway involving C-H activation via concerted metalation-deprotonation (CMD), followed by oxidation of the Cu(II) intermediate and deprotonation of the imino group by Cu(III), culminating in reductive elimination from Cu(III) [9]. Density functional theory calculations reveal that the barriers for the CMD step and oxidation step are equivalent, with both processes contributing to the overall reaction kinetics.

Palladium-catalyzed systems offer complementary reactivity patterns [9]. The [PdCl2(PhCN)2]-catalyzed synthesis of benzimidazoles from amidines operates through C-H bond breaking by CMD, followed by rate-determining C-N bond formation and N-H deprotonation. Notably, this system does not involve Pd(III) species, distinguishing it mechanistically from the copper-catalyzed variant [9].

Heterogeneous transition metal catalysts supported on carbon nanotubes (CNTs) represent a significant advancement in sustainable catalysis [10]. Cu-Ti nanoparticles supported on functionalized multi-walled carbon nanotubes (FMWCNTs) achieve 98% yield in the synthesis of substituted benzimidazole derivatives. The catalyst exhibits particle sizes of 22.7 nm (SEM) and 23.5 nm (XRD) with surface areas of 231.5 m²/g for Cu-Ti/FMWCNTs [10]. These heterogeneous systems enable catalyst recovery and reuse, addressing sustainability concerns in industrial applications.

Cooperative bismuth/transition metal catalysis has emerged as an innovative approach [11]. Bi(III)/Co(II) and Bi(III)/Mn(II) heterogeneous catalysts enable efficient oxidative annulations for preparing both cross-coupled imines and benzimidazoles under ambient conditions using atmospheric oxygen as the oxidant. This represents the first synergistic Lewis acid/transition metal catalyzed annulation potentiated by interfacial interactions between catalyst components. The methodology demonstrates excellent water tolerance and reusability, making it competitive with existing homogeneous catalysts [11].

Green Chemistry Innovations

The integration of green chemistry principles into benzamidine synthesis has yielded numerous environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous solvents [12] [13]. These innovations address growing regulatory pressures and environmental consciousness within the chemical industry.

Table 4: Green Chemistry Innovations in Benzamidine Synthesis

| Method | Reaction Medium | Reaction Time | Yield (%) | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent (ChCl:o-PDA) | ChCl:o-phenylenediamine (1:1) | 10-30 min at 80°C | 92 | No external solvent | [13] |

| Microwave-assisted synthesis | Acetic acid, MW | 5-15 min MW | 90 | Energy efficient | [12] |

| Solvent-free conditions | Neat conditions, 80°C | 1-2 h | 78 | Solvent-free | [12] |

| Water-based synthesis | Water, K2CO3 | 30 h at 100°C | 80 | Aqueous medium | [14] |

| Ionic liquid catalysis | Ionic liquid-supported catalyst | 4-6 h | 90 | Recyclable catalyst | [7] |

Deep Eutectic Solvents (DES) represent a paradigm shift in benzamidine synthesis [13]. The choline chloride:o-phenylenediamine (ChCl:o-PDA, 1:1) Type III DES serves simultaneously as reaction medium and reagent for benzimidazole derivative synthesis. This methodology achieves 89-97% yields within 10-30 minutes at 80°C without requiring external solvents. The DES demonstrates complete eco-sustainability through easy preparation, economic viability, short reaction times, and elimination of chromatographic purification requirements. Scale-up to 20 mol demonstrates industrial applicability with 93% isolated yield [13].

Microwave-assisted synthesis provides significant energy efficiency improvements [12]. Condensation of o-phenylenediamine with various substrates under microwave irradiation reduces reaction times to 5-15 minutes while maintaining 85-95% yields. This methodology eliminates the need for extended heating periods and reduces overall energy consumption compared to conventional thermal methods [12].

Solvent-free conditions eliminate organic solvent usage entirely [12]. Reactions conducted under neat conditions at 80-90°C using ammonium chloride as catalyst provide good yields (70-85%) with simplified work-up procedures. The method proves economical and environmentally friendly, requiring only extraction and filtration for product isolation [12].

Water-based synthesis utilizes aqueous media for sustainable transformations [14]. The intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with K2CO3 at 100°C for 30 hours provides benzimidazole derivatives in moderate to high yields. This procedure occurs exclusively in water without additional reagents or catalysts, rendering it highly valuable from environmental and economic perspectives [14].

Ionic liquid catalysis combines efficiency with catalyst recyclability [7]. Ionic liquid-supported nano-metal catalysts enable green and efficient synthesis of benzamidine derivatives from benzonitrile raw materials. The catalysts demonstrate high activity and recoverability, with benzamidoxime formation from benzonitrile and hydroxylamine hydrochloride followed by hydrogenation reduction achieving 85-95% yields [7].

Industrial-Scale Production Challenges

The transition from laboratory-scale benzamidine synthesis to industrial manufacturing presents numerous technical, economic, and environmental challenges that require systematic approaches for resolution [15] [16]. These challenges encompass scale-up difficulties, process optimization requirements, equipment considerations, and regulatory compliance issues.

Table 5: Industrial-Scale Production Challenges and Solutions

| Challenge | Impact | Proposed Solution | Implementation Status | Reference |

|---|---|---|---|---|

| Scale-up of Pinner reaction | Variable yields at large scale | Continuous flow reactors | Developmental | [15] |

| Catalyst recovery and reuse | Economic viability | Heterogeneous catalysts | Commercial | [10] |

| Impurity formation | Product purity issues | Process optimization | Ongoing research | [15] |

| Heat transfer limitations | Safety concerns | Microreactor technology | Pilot scale | [16] |

| Equipment corrosion | Maintenance costs | Corrosion-resistant materials | Commercial | [17] |

| Waste generation | Environmental concerns | Green solvents | Research phase | [12] |

Scale-up of Pinner reactions presents significant challenges due to mass and heat transfer limitations inherent in large-scale operations [15]. During gram-scale synthesis, variable yields result from inefficient heat transfer during reaction quenching with saturated sodium bicarbonate solution. This leads to increased impurity formation and complicates subsequent purification processes. Continuous flow reactor technology offers a promising solution by providing enhanced heat and mass transfer characteristics, enabling better temperature control and improved reaction consistency [15].

Process optimization becomes critical when transitioning from research to manufacturing scales [15]. The original medicinal chemistry route A for similar compound synthesis achieved only 7.7% overall yield on milligram scale, with further yield decreases during gram-scale synthesis. The development of optimized route B3 eliminated column chromatography purification steps, avoided hazardous reagents (NaH/DMF), and incorporated liquid-liquid continuous extraction and telescoped synthesis approaches, ultimately achieving 16.5% overall yield over six steps with 97.8% HPLC purity at kilogram scale [15].

Heat transfer limitations in large-scale chlorination reactions necessitate alternative approaches [16]. The replacement of thionyl chloride (requiring 20-30 equivalents) with phosphoryl trichloride reduces reagent requirements and minimizes impurity formation. Microreactor technology provides superior heat transfer capabilities through high surface area-to-volume ratios, enabling better temperature control and enhanced safety profiles [16].

Economic considerations play crucial roles in industrial implementation [18]. Cost analysis of fine chemical production using micro process engineering reveals that operational (variable) costs optimization represents the key driver for business viability. Equipment costs for microstructured reactors and balance-of-plant equipment typically constitute a minor share (4-6%) of total production costs, while raw material and operator costs dominate the economic structure [16]. Process intensification through micro process engineering can reduce overall costs by approximately 25% while increasing profitability through improved yields and reduced waste generation [16].

Catalyst recovery and reuse significantly impacts economic viability [10]. Heterogeneous catalysts supported on carbon nanotubes enable catalyst recovery and reuse without significant activity loss. The Cu-Ti/FMWCNT catalyst maintains 98% yield over multiple cycles, demonstrating commercial viability for industrial applications [10].

Purification and Crystallization Techniques

The purification of benzamidine requires specialized techniques that address the compound's physical and chemical properties, including its basic nature, hygroscopic tendencies, and potential for salt formation [4] [19]. Industrial-scale purification must balance product quality requirements with economic considerations and environmental impact.

Table 6: Purification and Crystallization Techniques for Benzamidine

| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Industrial Applicability | Energy Requirements | Reference |

|---|---|---|---|---|---|---|

| Recrystallization from ethanol | Ethanol/water | 99.6 | 90 | High | Low | [4] |

| Vacuum distillation | N/A | 97 | 75 | Medium | High | [19] |

| Column chromatography | DCM/MeOH (6:1) | 98 | 70 | Low | Medium | [20] |

| Liquid-liquid extraction | Ethyl acetate/water | 92 | 85 | High | Low | [15] |

| Crystallization from water | Water | 96 | 80 | Medium | Low | [19] |

| Membrane crystallization | Aqueous solutions | 98 | 85 | Medium | Medium | [21] |

Recrystallization from ethanol represents the gold standard for benzamidine purification, consistently achieving 99.6% HPLC purity [4]. The optimized procedure involves dissolving crude benzamidine hydrochloride in ethanol (700 mL) with complete dissolution under heating, followed by activated carbon treatment for decolorization. Refluxing for 30 minutes ensures impurity removal, while hot filtration eliminates particulates. Cooling to 0°C induces crystallization, with vacuum drying at 50°C yielding white crystalline benzamidine hydrochloride with excellent purity and 90% recovery yield [4]. This methodology proves ideal for industrial applications due to its simplicity, effectiveness, and use of readily available solvents.

Crystallization principles for benzamidine synthesis leverage the compound's structural features that favor crystalline formation [22]. Benzamidine exhibits rigidity through its aromatic system, basic amine character enabling acid salt formation, and hydrogen bonding capabilities through its amidine functionality. These characteristics promote regular crystal lattice formation, making recrystallization highly effective for purification [22]. The melting point serves as a general guide for crystallization potential, though it reflects lattice energy of formed crystals rather than ease of crystal formation [22].

Membrane crystallization offers advantages for continuous industrial processes [21]. This technique enables benzamidine crystal formation in 24-48 hours under static configuration or 4-7 days under dynamic conditions. The methodology provides controlled nucleation and growth, resulting in uniform crystal size distribution and improved filtration characteristics [21]. Membrane crystallization proves particularly valuable for heat-sensitive compounds and enables integration with other membrane-based separation processes.

Liquid-liquid extraction provides an efficient alternative for initial purification stages [15]. Extraction with ethyl acetate/water systems removes approximately 5% unreacted benzonitrile and other organic impurities while maintaining high recovery yields (85%). This methodology integrates well with continuous manufacturing processes and minimizes solvent consumption compared to recrystallization approaches [15].

Process integration considerations become paramount for industrial implementation [15]. The telescoped synthesis approach combines multiple purification steps, eliminating intermediate isolations and reducing overall processing time. Continuous liquid-liquid extraction of intermediate compounds in step-wise synthesis improves efficiency while maintaining product quality. The integration of purification with synthesis steps reduces capital equipment requirements and improves overall process economics [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

1670-14-0

Wikipedia

Dates

Capturing Protein-Ligand Recognition Pathways in Coarse-Grained Simulation

Bhupendra R Dandekar, Jagannath MondalPMID: 32520567 DOI: 10.1021/acs.jpclett.0c01683

Abstract

Protein-ligand recognition is dynamic and complex. A key approach in deciphering the mechanism underlying the recognition process is to capture the kinetic process of the ligand in its act of binding to its designated protein cavity. Toward this end, ultralong all-atom molecular dynamics simulation has recently emerged as a popular method of choice because of its ability to record these events at high spatial and temporal resolution. However, success via this route comes at an exorbitant computational cost. Herein, we demonstrate that coarse-grained models of the protein, when systematically optimized to maintain its tertiary fold, can capture the complete process of spontaneous protein-ligand binding from bulk media to the cavity at crystallographic precision and within wall clock time that is orders of magnitude shorter than that of all-atom simulations. The exhaustive sampling of ligand exploration in protein and solvent, harnessed by coarse-grained simulation, leads to elucidation of new ligand recognition pathways and discovery of non-native binding poses.Label-free analytical performances of a peptide-based QCM biosensor for trypsin

Zong-Mu Dong, Lu Cheng, Ping Zhang, Guang-Chao ZhaoPMID: 32207499 DOI: 10.1039/d0an00308e

Abstract

A label-free biosensor was fabricated for the detection of trypsin by using a peptide-functionalized quartz crystal microbalance gold electrode. The synthetized peptide chains were immobilized tightly on the QCM electrode via a self-assembly method, which formed a thin and approximate rigid layer of peptides. The detection signal was achieved by calculating the mass changes on the QCM electrode because the peptide chains could be specifically cleaved in the carboxyl terminuses of arginine and lysine by trypsin. When gold nanoparticles were coupled to the peptide chains, the sensing signal would be amplified 10.9 times. Furthermore, the sensor interface shows a lower resonance resistance change when the peptide chain is immobilized horizontally. Independent detections in parallel on different electrodes have a wide linear range. Under the optimum conditions, the signal-amplified biosensor allowed the measurement of trypsin over the range of 0-750 ng mLwith a detection limit of 8.6 ng mL

. Moreover, for screening the inhibitor of trypsin, the IC

values were obtained to be 1.85 μg mL

for benzamidine hydrochloride and 20.5 ng mL

for the inhibitor from soybean.

Exploring the Ligand Binding/Unbinding Pathway by Selectively Enhanced Sampling of Ligand in a Protein-Ligand Complex

Qiang Shao, Weiliang ZhuPMID: 31478672 DOI: 10.1021/acs.jpcb.9b05226

Abstract

Understanding the protein-ligand binding is of fundamental biological interest and is essential for structure-based drug design. The difficulty in capturing the dynamic process, however, poses a great challenge for current experimental and theoretical simulation techniques. A selective integrated-tempering-sampling molecular dynamics (SITSMD) method offering an option for selectively enhanced sampling of the ligand in a protein-ligand complex was utilized to quantitatively illuminate the binding of benzamidine to the wild-type trypsin protease and its two mutants (S214E and S214K). The SITSMD simulations could produce consistent results as the extensive conventional MD simulation and gave additional insights into the binding pathway for the test protein-ligand complex system using significantly saved computational resource and time, indicating the potential of such a method in investigating protein-ligand binding. Additionally, the simulations identified the different roles of trypsin-benzamidine van der Waals (vdW) and electrostatic interactions in the binding: the former interaction works as the driving force for dragging the benzamidine close to the native binding pocket, and the latter interaction mainly contributes to stabilizing the benzamidine inside the pocket. The S214E mutation introduces more favorable electrostatic interactions, and as a result, both vdW and electrostatic interactions drive the benzamidine binding, lowering the binding and unbinding free energy barrier. In contrast, the S214K mutation prohibits the binding of the benzamidine to the native ligand binding pocket by introducing disliked charge-charge interactions. In summary, these findings suggest that the change in specific residues could modify the protein druggability, including the binding kinetics and thermodynamics.Design and development of a series of borocycles as selective, covalent kallikrein 5 inhibitors

Ann L Walker, Alexis Denis, Ryan P Bingham, Anne Bouillot, Emma V Edgar, Alan Ferrie, Duncan S Holmes, Alain Laroze, John Liddle, Marie-Helene Fouchet, Alexandre Moquette, Pam Nassau, Andrew C Pearce, Oxana Polyakova, Kathrine J Smith, Pamela Thomas, James H Thorpe, Lionel Trottet, Yichen Wang, Alain HovnanianPMID: 31521475 DOI: 10.1016/j.bmcl.2019.126675

Abstract

The connection between Netherton syndrome and overactivation of epidermal/dermal proteases, particularly Kallikrein 5 (KLK5) has been well established and it is expected that a KLK5 inhibitor would improve the dermal barrier and also reduce the pain and itch that afflict Netherton syndrome patients. One of the challenges of covalent protease inhibitors has been achieving selectivity over closely related targets. In this paper we describe the use of structural insight to design and develop a selective and highly potent reversibly covalent KLK5 inhibitor from an initial weakly binding fragment.Interactive molecular dynamics in virtual reality from quantum chemistry to drug binding: An open-source multi-person framework

Michael B O'Connor, Simon J Bennie, Helen M Deeks, Alexander Jamieson-Binnie, Alex J Jones, Robin J Shannon, Rebecca Walters, Thomas J Mitchell, Adrian J Mulholland, David R GlowackiPMID: 31202243 DOI: 10.1063/1.5092590

Abstract

As molecular scientists have made progress in their ability to engineer nanoscale molecular structure, we face new challenges in our ability to engineer molecular dynamics (MD) and flexibility. Dynamics at the molecular scale differs from the familiar mechanics of everyday objects because it involves a complicated, highly correlated, and three-dimensional many-body dynamical choreography which is often nonintuitive even for highly trained researchers. We recently described how interactive molecular dynamics in virtual reality (iMD-VR) can help to meet this challenge, enabling researchers to manipulate real-time MD simulations of flexible structures in 3D. In this article, we outline various efforts to extend immersive technologies to the molecular sciences, and we introduce "Narupa," a flexible, open-source, multiperson iMD-VR software framework which enables groups of researchers to simultaneously cohabit real-time simulation environments to interactively visualize and manipulate the dynamics of molecular structures with atomic-level precision. We outline several application domains where iMD-VR is facilitating research, communication, and creative approaches within the molecular sciences, including training machines to learn potential energy functions, biomolecular conformational sampling, protein-ligand binding, reaction discovery using "on-the-fly" quantum chemistry, and transport dynamics in materials. We touch on iMD-VR's various cognitive and perceptual affordances and outline how these provide research insight for molecular systems. By synergistically combining human spatial reasoning and design insight with computational automation, technologies such as iMD-VR have the potential to improve our ability to understand, engineer, and communicate microscopic dynamical behavior, offering the potential to usher in a new paradigm for engineering molecules and nano-architectures.Multisecond ligand dissociation dynamics from atomistic simulations

Steffen Wolf, Benjamin Lickert, Simon Bray, Gerhard StockPMID: 32522984 DOI: 10.1038/s41467-020-16655-1

Abstract

Coarse-graining of fully atomistic molecular dynamics simulations is a long-standing goal in order to allow the description of processes occurring on biologically relevant timescales. For example, the prediction of pathways, rates and rate-limiting steps in protein-ligand unbinding is crucial for modern drug discovery. To achieve the enhanced sampling, we perform dissipation-corrected targeted molecular dynamics simulations, which yield free energy and friction profiles of molecular processes under consideration. Subsequently, we use these fields to perform temperature-boosted Langevin simulations which account for the desired kinetics occurring on multisecond timescales and beyond. Adopting the dissociation of solvated sodium chloride, trypsin-benzamidine and Hsp90-inhibitor protein-ligand complexes as test problems, we reproduce rates from molecular dynamics simulation and experiments within a factor of 2-20, and dissociation constants within a factor of 1-4. Analysis of friction profiles reveals that binding and unbinding dynamics are mediated by changes of the surrounding hydration shells in all investigated systems.How Effectively Can Adaptive Sampling Methods Capture Spontaneous Ligand Binding?

Robin M Betz, Ron O DrorPMID: 30645108 DOI: 10.1021/acs.jctc.8b00913

Abstract

Molecular dynamics (MD) simulations that capture the spontaneous binding of drugs and other ligands to their target proteins can reveal a great deal of useful information, but most drug-like ligands bind on time scales longer than those accessible to individual MD simulations. Adaptive sampling methods-in which one performs multiple rounds of simulation, with the initial conditions of each round based on the results of previous rounds-offer a promising potential solution to this problem. No comprehensive analysis of the performance gains from adaptive sampling is available for ligand binding, however, particularly for protein-ligand systems typical of those encountered in drug discovery. Moreover, most previous work presupposes knowledge of the ligand's bound pose. Here we outline existing methods for adaptive sampling of the ligand-binding process and introduce several improvements, with a focus on methods that do not require prior knowledge of the binding site or bound pose. We then evaluate these methods by comparing them to traditional, long MD simulations for realistic protein-ligand systems. We find that adaptive sampling simulations typically fail to reach the bound pose more efficiently than traditional MD. However, adaptive sampling identifies multiple potential binding sites more efficiently than traditional MD and also provides better characterization of binding pathways. We explain these results by showing that protein-ligand binding is an example of an exploration-exploitation dilemma. Existing adaptive sampling methods for ligand binding in the absence of a known bound pose vastly favor the broad exploration of protein-ligand space, sometimes failing to sufficiently exploit intermediate states as they are discovered. We suggest potential avenues for future research to address this shortcoming.Insecticidal Activity of a Vip3Ab1 Chimera Is Conferred by Improved Protein Stability in the Midgut of

Andrew J Bowling, Megan S Sopko, Sek Yee Tan, Cory M Larsen, Heather E Pence, Marc D ZackPMID: 31100873 DOI: 10.3390/toxins11050276

Abstract

Vip3A proteins are important for the control of spodopteran pests in crops, including(fall armyworm). Native Vip3Ab1 controls

, but it is ineffective against

(southern armyworm), a major pest of soybean in South America. Recently, a Vip3Ab1 chimera with a modified C-terminus was described, Vip3Ab1-740, which has increased potency against

while maintaining activity against

. As

and

are differentially susceptible to Vip3Ab1, experiments were conducted to identify and understand the mechanism by which this expanded potency is conferred. The role of protein stability, processing, and in vivo effects of Vip3Ab1 and Vip3Ab1-740 in both of these species was investigated. Biochemical characterization of the midgut fluids of these two species indicated no obvious differences in the composition and activity of digestive enzymes, which protease inhibitor studies indicated were likely serine proteases. Histological examination demonstrated that both proteins cause midgut disruption in

, while only Vip3Ab1-740 affects

. Immunolocalization indicated that both proteins were present in the midgut of

, but only Vip3Ab1-740 was detected in the midgut of

. We conclude that the gain of toxicity of Vip3Ab1-740 to

is due to an increase in protein stability in the midgut, which was conferred by C-terminal modification.

Interactive molecular dynamics in virtual reality for accurate flexible protein-ligand docking

Helen M Deeks, Rebecca K Walters, Stephanie R Hare, Michael B O'Connor, Adrian J Mulholland, David R GlowackiPMID: 32160194 DOI: 10.1371/journal.pone.0228461

Abstract

Simulating drug binding and unbinding is a challenge, as the rugged energy landscapes that separate bound and unbound states require extensive sampling that consumes significant computational resources. Here, we describe the use of interactive molecular dynamics in virtual reality (iMD-VR) as an accurate low-cost strategy for flexible protein-ligand docking. We outline an experimental protocol which enables expert iMD-VR users to guide ligands into and out of the binding pockets of trypsin, neuraminidase, and HIV-1 protease, and recreate their respective crystallographic protein-ligand binding poses within 5-10 minutes. Following a brief training phase, our studies shown that iMD-VR novices were able to generate unbinding and rebinding pathways on similar timescales as iMD-VR experts, with the majority able to recover binding poses within 2.15 Å RMSD of the crystallographic binding pose. These results indicate that iMD-VR affords sufficient control for users to carry out the detailed atomic manipulations required to dock flexible ligands into dynamic enzyme active sites and recover crystallographic poses, offering an interesting new approach for simulating drug docking and generating binding hypotheses.Allostery in Coagulation Factor VIIa Revealed by Ensemble Refinement of Crystallographic Structures

Anders B Sorensen, Jesper J Madsen, Thomas M Frimurer, Michael T Overgaard, Prafull S Gandhi, Egon Persson, Ole H OlsenPMID: 31003762 DOI: 10.1016/j.bpj.2019.03.024